molecular formula C21H21ClN2O2 B1209896 Iclazepam CAS No. 57916-70-8

Iclazepam

货号: B1209896
CAS 编号: 57916-70-8
分子量: 368.9 g/mol
InChI 键: PLRHQQPBNXIHAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依克乐zepam 是一种苯二氮卓类衍生物,以其镇静和抗焦虑作用而闻名。 它的化学名称为 7-氯-1-[2-(环丙基甲氧基)乙基]-5-苯基-3H-1,4-苯并二氮杂卓-2-酮 。依克乐zepam 在结构上与诺达西泮类似,其 N1 氮上有一个环丙基甲氧基乙基。 它在体内代谢为诺达西泮及其 N-(2-羟乙基) 衍生物,这些衍生物是其药理作用的主要原因 .

准备方法

合成路线和反应条件: 依克乐zepam 的合成涉及在诺达西泮的 N1 氮上用环丙基甲氧基乙基取代。 依克乐zepam 的具体合成路线和反应条件在公开文献中没有得到广泛的记载。 类似的苯二氮卓类药物,如氯氮卓,是通过涉及环化反应和使用非质子溶剂的多步过程合成的 .

工业生产方法: 苯二氮卓类的工业生产方法通常涉及使用自动化反应器和严格的质量控制措施进行大规模化学合成。 依克乐zepam 的确切工业方法没有公开详细说明,但它们可能遵循与其他苯二氮卓类药物类似的方案,确保高产率和纯度 .

化学反应分析

反应类型: 依克乐zepam 与其他苯二氮卓类药物一样,会发生各种化学反应,包括:

常用试剂和条件: 这些反应中常用的试剂包括:

    氧化剂: 过氧化氢、高锰酸钾。

    还原剂: 硼氢化钠、氢化铝锂。

    取代试剂: 卤化剂,如氯、溴.

主要产物: 这些反应产生的主要产物包括诺达西泮及其衍生物,它们保留了母体化合物的药理活性 .

科学研究应用

Pharmacological Properties

Iclazepam is structurally related to other benzodiazepines, exhibiting anxiolytic, sedative, and muscle relaxant effects. It is characterized by a long half-life, which can lead to prolonged effects and potential accumulation in the body. The following table summarizes key pharmacokinetic parameters:

Parameter Value
Elimination Half-LifeApproximately 42 hours
MetabolitesDelorazepam, Lorazepam, Lormetazepam
Routes of AdministrationOral, Sublingual
Typical Dosage1-4 mg (commonly 1-2 mg)

Clinical Applications

This compound has been primarily studied for its anxiolytic properties. Its long half-life makes it suitable for conditions requiring sustained relief from anxiety or panic disorders. The following applications have been documented:

  • Anxiety Disorders : Clinical trials have indicated efficacy in treating various anxiety disorders, similar to established benzodiazepines like diazepam.
  • Sedation : Due to its sedative effects, this compound may be utilized in preoperative settings to alleviate anxiety and induce sedation.
  • Muscle Relaxation : Its muscle relaxant properties make it a candidate for treating muscle spasms and related conditions.

Case Studies

Several case studies highlight the clinical implications and potential risks associated with this compound use:

  • Overdose Cases : Multiple reports have documented severe intoxication due to this compound, often in combination with other substances. For instance, one case involved a 30-year-old male who experienced profound sedation and required mechanical ventilation after consuming high doses of this compound purchased online .
  • Toxicology Findings : In forensic studies, this compound was identified as a contributing factor in several overdose fatalities. Autopsy results often revealed the presence of this compound metabolites alongside other psychoactive substances, complicating the interpretation of toxicological data .
  • Self-Administration Studies : Research involving self-administration in animal models has demonstrated reinforcing effects similar to those of traditional benzodiazepines. This raises concerns about potential misuse and addiction .

Research Implications

The emergence of this compound as a designer drug poses challenges for regulatory frameworks and public health. Its availability online as a research chemical complicates efforts to monitor usage patterns and associated risks. Key areas of ongoing research include:

  • Metabolism Studies : Understanding the metabolic pathways of this compound is critical for developing detection methods in biological fluids. Studies employing liquid chromatography-tandem mass spectrometry have been pivotal in identifying metabolites and assessing their detectability over time .
  • Comparative Efficacy : Research comparing the efficacy of this compound with other benzodiazepines could provide insights into its therapeutic potential and safety profile.

作用机制

依克乐zepam 通过增强γ-氨基丁酸 (GABA) 在 GABA_A 受体上的活性来发挥作用。 这会导致抑制性神经传递增加,从而产生镇静、抗焦虑和抗惊厥作用。 主要分子靶点是 GABA_A 受体上的苯二氮卓类结合位点,它们调节氯离子通道并降低神经元兴奋性 .

类似化合物:

独特之处: 依克乐zepam 的独特之处在于其在 N1 氮上的特定取代,这会影响其代谢途径和药理学特征。 它快速代谢为诺达西泮及其衍生物,使其与其他苯二氮卓类药物有所区别,并提供了不同的治疗特征 .

相似化合物的比较

Uniqueness: this compound is unique due to its specific substitution on the N1 nitrogen, which influences its metabolic pathway and pharmacological profile. Its rapid metabolism to nordazepam and its derivatives distinguishes it from other benzodiazepines, providing a different therapeutic profile .

生物活性

Iclazepam is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies that illustrate its clinical implications.

Pharmacological Profile

This compound exhibits a range of biological activities primarily through its interaction with the GABAA_A receptors in the central nervous system. Benzodiazepines like this compound enhance the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. The binding of this compound to GABAA_A receptors increases the frequency of chloride channel opening, leading to hyperpolarization of neurons and a subsequent decrease in neuronal excitability. This mechanism underlies its anxiolytic, sedative, and muscle relaxant properties.

Table 1: Biological Activities of this compound

Activity Description
Anxiolytic Reduces anxiety by enhancing GABAergic transmission.
Sedative Induces sleep and decreases arousal levels.
Muscle Relaxant Relaxes skeletal muscles through central nervous system effects.
Anticonvulsant Prevents seizures by stabilizing neuronal activity.

The action of this compound is closely related to its structural similarities with other benzodiazepines. It binds to specific sites on the GABAA_A receptor complex, particularly those containing alpha subunits, which modulate the receptor's response to GABA. This results in:

  • Increased affinity of GABA for its receptor.
  • Enhanced opening of chloride channels.
  • Greater inhibitory postsynaptic potentials.

This mechanism is crucial for its therapeutic effects but also contributes to potential side effects, including sedation and cognitive impairment.

Case Studies and Clinical Implications

Various case studies have documented the effects and risks associated with this compound use. Here are notable examples highlighting its clinical relevance:

Case Study 1: Elderly Patient with Insomnia

An 80-year-old female patient with a history of insomnia was prescribed this compound. Although it effectively managed her sleep issues, her increased dosage led to confusion and a fall resulting in a wrist fracture. This case underscores the importance of cautious prescribing in elderly patients due to their increased sensitivity to benzodiazepines and higher risk of adverse events .

Case Study 2: Polysubstance Abuse

A 30-year-old male presented with severe agitation and respiratory depression after consuming this compound along with other substances purchased online. Toxicology reports confirmed high levels of this compound, leading to critical medical intervention. This situation illustrates the dangers associated with unsupervised use of designer benzodiazepines like this compound .

Research Findings

Recent studies have further elucidated the biological activity and safety profile of this compound:

  • A study indicated that while this compound effectively reduces anxiety symptoms, it may also lead to dependency and withdrawal symptoms upon discontinuation .
  • Research has demonstrated that prolonged use can result in tolerance, necessitating higher doses for the same therapeutic effect .

属性

CAS 编号

57916-70-8

分子式

C21H21ClN2O2

分子量

368.9 g/mol

IUPAC 名称

7-chloro-1-[2-(cyclopropylmethoxy)ethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C21H21ClN2O2/c22-17-8-9-19-18(12-17)21(16-4-2-1-3-5-16)23-13-20(25)24(19)10-11-26-14-15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13-14H2

InChI 键

PLRHQQPBNXIHAZ-UHFFFAOYSA-N

SMILES

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

规范 SMILES

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Key on ui other cas no.

57916-70-8

同义词

7-chloro-1,3-dihydro-1-((2-cyclopropylmethoxy)ethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
clazepam

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。